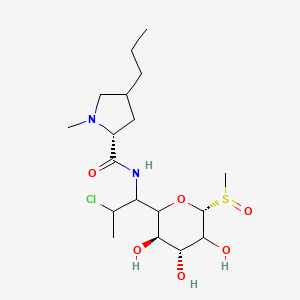

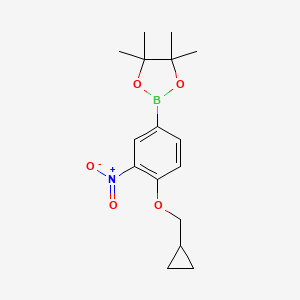

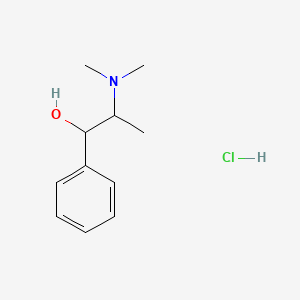

![molecular formula C21H39N7O12 B13723220 N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Streptomycin A is an antibiotic compound derived from the bacterium Streptomyces griseus. It was first discovered in 1943 by American biochemists Selman Waksman, Albert Schatz, and Elizabeth Bugie . Streptomycin A is notable for being the first antibiotic effective against tuberculosis and has since been used to treat a variety of bacterial infections, including those caused by Mycobacterium tuberculosis, Yersinia pestis, and Francisella tularensis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Streptomycin A is primarily produced through a biosynthetic process involving the bacterium Streptomyces griseus. The biosynthesis of Streptomycin A involves the conversion of glucose into the antibiotic through a series of enzymatic reactions . Approximately 28 enzymes participate in this conversion process .

Industrial Production Methods: Industrial production of Streptomycin A is typically carried out using submerged culture fermentation. The process involves the following steps :

Inoculum Production: Spores of are maintained as soil stocks or lyophilized in a carrier such as sterile skimmed milk. These spores are then transferred to a sporulation medium to provide enough sporulated growth to initiate liquid culture build-up of mycelial inoculum in flasks or inoculum tanks.

Fermentation: The production medium contains a carbon source (e.g., glucose) and a nitrogen source (e.g., soybean meal). The medium is sterilized and fed into a stirred tank fermenter.

Recovery: The fermentation broth is acidified, filtered, and neutralized.

Chemical Reactions Analysis

Types of Reactions: Streptomycin A undergoes various chemical reactions, including:

Oxidation: Streptomycin A can be oxidized to form dihydrostreptomycin, which has reduced toxicity.

Reduction: Reduction of Streptomycin A can lead to the formation of dihydrostreptomycin.

Substitution: Streptomycin A can undergo substitution reactions, particularly involving its hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.

Major Products:

Dihydrostreptomycin: Formed through the reduction of Streptomycin A.

Acetylated and Benzoylated Derivatives: Formed through substitution reactions involving hydroxyl and amino groups.

Scientific Research Applications

Streptomycin A has a wide range of scientific research applications, including:

Mechanism of Action

Streptomycin A functions as a protein synthesis inhibitor. It binds irreversibly to the small 16S ribosomal RNA of the 30S ribosomal subunit, interfering with the binding of formyl-methionyl-tRNA to the 30S subunit . This causes codon misreading, inhibition of protein synthesis, and ultimately bacterial cell death .

Comparison with Similar Compounds

- Gentamycin

- Neomycin

- Kanamycin

- Tobramycin

Comparison: Streptomycin A is unique among aminoglycosides due to its specific effectiveness against Mycobacterium tuberculosis and its historical significance as the first antibiotic effective against tuberculosis . While other aminoglycosides like gentamycin, neomycin, kanamycin, and tobramycin also inhibit protein synthesis, they differ in their spectrum of activity, toxicity, and clinical applications .

Streptomycin A remains a vital antibiotic in the treatment of multi-drug resistant tuberculosis and other bacterial infections, highlighting its enduring importance in medicine and scientific research.

Properties

Molecular Formula |

C21H39N7O12 |

|---|---|

Molecular Weight |

581.6 g/mol |

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-[3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6-,7?,8?,9-,10-,11?,12?,13-,14?,15?,16?,17-,18?,21?/m1/s1 |

InChI Key |

UCSJYZPVAKXKNQ-VHDVJLRQSA-N |

Isomeric SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

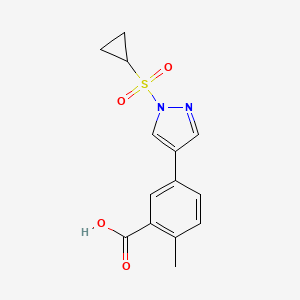

![(3S)-3-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile; oxalic acid](/img/structure/B13723174.png)

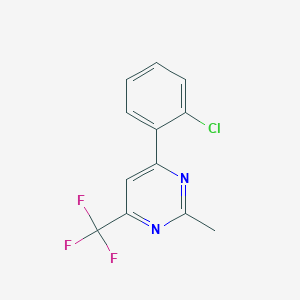

![ethyl (2Z)-4,4,4-trifluoro-2-{[(3-methyl-1H-pyrazol-5-yl)amino]methylidene}-3-oxobutanoate](/img/structure/B13723179.png)

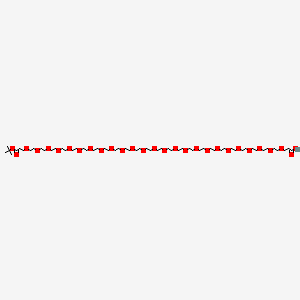

![[3-(2-Methoxyphenoxy)propyl]methyl-cyanocarbonimidodithioate](/img/structure/B13723188.png)

![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)